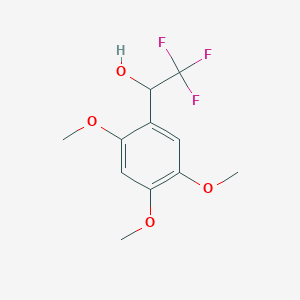
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a fluorine and methyl-substituted phenyl group at the 4th position, and an aldehyde group at the 2nd position of the imidazole ring. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a cyclization reaction involving an amido-nitrile precursor.
Introduction of Substituents: The bromine atom and the fluorine-methylphenyl group are introduced through electrophilic aromatic substitution reactions.
Aldehyde Group Addition: The aldehyde group can be introduced via formylation reactions, often using reagents like Vilsmeier-Haack reagent or other formylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF, thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-methanol.
Substitution: 5-Azido-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde, 5-Thio-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Industry: It is used in the development of functional materials, such as dyes and catalysts.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors.
Pathways Involved: By modulating enzyme activity or receptor function, the compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Fluoro-2-methylphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom at the 5th position.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the fluorine and methyl substituents on the phenyl group.
5-Bromo-4-(3-chloro-2-methylphenyl)imidazole-2-carbaldehyde: Contains a chlorine atom instead of a fluorine atom on the phenyl group.
Uniqueness
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde is unique due to the specific combination of substituents on the imidazole ring. The presence of both bromine and fluorine atoms, along with the aldehyde group, imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H8BrFN2O |
|---|---|
Molekulargewicht |
283.10 g/mol |
IUPAC-Name |
5-bromo-4-(3-fluoro-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O/c1-6-7(3-2-4-8(6)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
YFVCYXAPUDVEDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1F)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)

![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)
![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)




![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)


